molecular formula C7H9FN2 B13282288 (2-Fluoro-3-methylphenyl)hydrazine

(2-Fluoro-3-methylphenyl)hydrazine

Cat. No.: B13282288
M. Wt: 140.16 g/mol
InChI Key: GYHMKJMKSFLHOF-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylphenyl)hydrazine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methylphenyl)hydrazine typically involves the reaction of 2-fluoro-3-methylaniline with hydrazine. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methylphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(2-Fluoro-3-methylphenyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and dyes.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylphenyl)hydrazine involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-Fluoro-3-methylphenyl)amine: Similar structure but lacks the hydrazine group.

    (2-Fluoro-3-methylphenyl)hydrazone: Contains a hydrazone group instead of a hydrazine group.

    (2-Fluoro-3-methylphenyl)azo compounds: Formed by the oxidation of (2-Fluoro-3-methylphenyl)hydrazine.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a hydrazine group on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(2-fluoro-3-methylphenyl)hydrazine

InChI

InChI=1S/C7H9FN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3

InChI Key

GYHMKJMKSFLHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NN)F

Origin of Product

United States

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